molecular formula C26H27FN4O2 B11348127 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11348127
M. Wt: 446.5 g/mol
InChI Key: CNRAGDRLHXFYIO-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl piperazine moiety, and a dihydroquinazolinone core. Compounds of this nature are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an intermediate.

    Attachment of the methoxyphenyl piperazine moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification processes: Techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain biological targets, making them candidates for drug development.

Medicine

In medicine, such compounds are often explored for their therapeutic potential. They may possess anti-inflammatory, analgesic, or anticancer properties, depending on their interaction with biological pathways.

Industry

Industrially, these compounds can be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C26H27FN4O2

Molecular Weight

446.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H27FN4O2/c1-17-25-23(15-18(16-24(25)32)21-5-3-4-6-22(21)27)29-26(28-17)31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19/h3-10,18H,11-16H2,1-2H3

InChI Key

CNRAGDRLHXFYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=CC=C5F

Origin of Product

United States

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